![molecular formula C8H10N2O3 B179135 4-Ethoxy-3-nitroaniline CAS No. 1777-87-3](/img/structure/B179135.png)
4-Ethoxy-3-nitroaniline
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Description
4-Ethoxy-3-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 4-Ethoxy-3-nitroaniline can be achieved through various methods. One common method is the amination of 4-nitrochlorobenzene . Another method involves the reduction of nitroaniline to form p-phenylenediamine .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-nitroaniline consists of an ethoxy group (C2H5O) and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The exact mass of the molecule is 182.06914219 g/mol .
Chemical Reactions Analysis
4-Ethoxy-3-nitroaniline can undergo various chemical reactions. For instance, it can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .
Physical And Chemical Properties Analysis
4-Ethoxy-3-nitroaniline is a solid at room temperature . It has a molecular weight of 182.18 g/mol . It is insoluble in water, but soluble in alcohol, ether, and acetone .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQGCNLLLDKOOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170368 |
Source
|
Record name | p-Phenetidine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitroaniline | |
CAS RN |
1777-87-3 |
Source
|
Record name | p-Phenetidine, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenetidine, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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